4-Methoxy-2-methyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methyl-6-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts such as palladium or copper can enhance the efficiency of the reaction, reducing the overall production cost .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine carboxylic acids.
Reduction: Formation of pyrimidine alcohols.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-methyl-6-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form stable complexes with enzymes and receptors, thereby modulating their activity. This interaction can inhibit or activate various biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine
- 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine
- 4-Methoxy-2-methyl-6-(trifluoromethyl)pyridine
Uniqueness
4-Methoxy-2-methyl-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of a methoxy group and a trifluoromethyl group on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C7H7F3N2O |
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Molecular Weight |
192.14 g/mol |
IUPAC Name |
4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C7H7F3N2O/c1-4-11-5(7(8,9)10)3-6(12-4)13-2/h3H,1-2H3 |
InChI Key |
NDBQOTGMQQRYFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)C(F)(F)F |
Origin of Product |
United States |
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